nNOS Inhibition: 4-Methylpiperidine-1-carboximidamide Exhibits 250-Fold Higher Potency than Unsubstituted Piperidine-1-carboximidamide
4-Methylpiperidine-1-carboximidamide demonstrates a Ki of 26 nM for rat neuronal nitric oxide synthase (nNOS) expressed in Escherichia coli [1]. In contrast, the unsubstituted analog piperidine-1-carboximidamide exhibits an IC50 of 6.50 μM against human nNOS in insect SF9 cells [2]. The 250-fold difference in potency (26 nM vs. 6,500 nM) underscores the critical role of the 4-methyl substituent in enhancing nNOS binding affinity [3].
| Evidence Dimension | nNOS inhibitory potency |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Piperidine-1-carboximidamide (unsubstituted): IC50 = 6.50 μM (6,500 nM) |
| Quantified Difference | ~250-fold more potent |
| Conditions | Target compound: rat nNOS in E. coli; Comparator: human nNOS in insect SF9 cells |
Why This Matters
The 250-fold potency advantage dictates that 4-methylpiperidine-1-carboximidamide, not the unsubstituted analog, should be selected for nNOS inhibition studies requiring sub-100 nM affinity.
- [1] BindingDB. (2012). BDBM50352520 (CHEMBL1824857): Ki = 26 nM against rat nNOS. View Source
- [2] BindingDB. (n.d.). BDBM50372211 (CHEMBL256414): IC50 = 6.50 μM against human nNOS. View Source
- [3] ChEMBL. (n.d.). Comparative nNOS inhibition data for piperidine-1-carboximidamide derivatives. View Source
